molecular formula C19H29N3O2 B7516010 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide

Numéro de catalogue B7516010
Poids moléculaire: 331.5 g/mol
Clé InChI: WFFKWPYDFZPOHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide, also known as JNJ-26854165, is a novel small molecule inhibitor of the histone methyltransferase (HMT) enzyme EZH2. EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 27 (H3K27). Overexpression of EZH2 has been implicated in the pathogenesis of various cancers, including prostate, breast, and hematological malignancies. JNJ-26854165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of cancer.

Mécanisme D'action

EZH2 is a methyltransferase that catalyzes the methylation of histone H3 at lysine 27 (H3K27), leading to the repression of gene expression. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide inhibits the enzymatic activity of EZH2 by binding to the catalytic SET domain of the enzyme, thereby preventing the methylation of H3K27. This results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been shown to have selective activity against cancer cells with high levels of EZH2 expression, while sparing normal cells. This selectivity is thought to be due to the dependence of cancer cells on EZH2-mediated gene repression for their survival. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been shown to enhance the immune response against cancer cells, suggesting a potential role in combination therapy with immunomodulatory agents.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has several advantages as a tool compound for studying the role of EZH2 in cancer. Its selectivity for EZH2 over other methyltransferases allows for the specific inhibition of EZH2-mediated gene repression. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to be effective in preclinical models of cancer, making it a useful tool for studying the mechanism of action of EZH2 inhibitors and their potential therapeutic applications. However, 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has some limitations as a tool compound, including its relatively low potency and the potential for off-target effects at higher concentrations.

Orientations Futures

There are several potential future directions for the development of EZH2 inhibitors such as 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide. One direction is the optimization of the potency and selectivity of these compounds, as well as their pharmacokinetic properties, to improve their efficacy and reduce off-target effects. Another direction is the identification of biomarkers that can predict the response to EZH2 inhibitors in different types of cancer. Finally, the combination of EZH2 inhibitors with other anticancer agents, such as immunomodulatory agents or targeted therapies, may lead to improved outcomes for cancer patients.

Méthodes De Synthèse

The synthesis of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been described in several publications. The general method involves the condensation of 2-methyl-2,3-dihydroindole-1-carboxylic acid with 2-(2-methyl-2-morpholin-4-ylpropyl)amine in the presence of coupling reagents such as EDCI or HATU. The resulting intermediate is then acetylated with acetic anhydride to afford the final product. The synthesis has been optimized for large-scale production and is amenable to modifications for structure-activity relationship studies.

Applications De Recherche Scientifique

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lymphoma, both in vitro and in vivo. The mechanism of action of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide involves the inhibition of EZH2-mediated histone methylation, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and platinum-based drugs, in preclinical models.

Propriétés

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-15-12-16-6-4-5-7-17(16)22(15)13-18(23)20-14-19(2,3)21-8-10-24-11-9-21/h4-7,15H,8-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFKWPYDFZPOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)NCC(C)(C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.